3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile
Overview
Description
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-phenylbenzaldehyde with 3-(4-phenylphenyl)pyrazole-1-carbaldehyde in the presence of hydroxylamine hydrochloride to form the hydroxyimino intermediate. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl groups.
Scientific Research Applications
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used to investigate the role of pyrazole derivatives in biological systems, including their interaction with enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[4-[(E)-hydroxyiminomethyl]-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile: Similar structure but with a nitrophenyl group instead of a phenyl group.
3-[4-[(E)-hydroxyiminomethyl]-3-(4-biphenyl)pyrazol-1-yl]propanenitrile: Contains a biphenyl group, offering different steric and electronic properties.
Uniqueness
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydroxyimino derivatives and its interaction with biological targets make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-4-12-23-14-18(13-21-24)19(22-23)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,13-14,24H,4,12H2/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUAHOCHWNHJY-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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